heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a heptyl chain attached to a pyrazole ring, which is further substituted with a methyl and an isopropyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the heptyl chain. One common method starts with the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core. The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps like distillation and crystallization to purify the final product. The use of advanced catalytic systems can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
Heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes like inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
Heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H29N3 |
---|---|
Molecular Weight |
251.41 g/mol |
IUPAC Name |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C15H29N3/c1-5-6-7-8-9-10-16-11-15-12-17-18(13(2)3)14(15)4/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
KDXPJVHIJACKPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=C(N(N=C1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.